molecular formula C7H11BrO B13911534 1-Bromo-4-methoxy-cyclohexene

1-Bromo-4-methoxy-cyclohexene

Cat. No.: B13911534
M. Wt: 191.07 g/mol
InChI Key: DZGQAYZXMVHOEO-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Cyclohexene (B86901) Scaffolds in Organic Chemistry

Halogenated cyclohexenes are cyclic alkenes that contain one or more halogen atoms attached to the ring. These structural motifs are of considerable interest in organic synthesis. orgsyn.org The presence of both a double bond and a halogen atom provides two reactive sites within the molecule, allowing for a diverse range of chemical transformations. Halogenation reactions themselves are fundamental in organic synthesis, serving either to directly install a halogen or to generate a reactive intermediate for subsequent reactions like cyclizations or ring-expansions. orgsyn.org

The carbon-halogen bond can participate in various reactions, including nucleophilic substitution and elimination, while the double bond is susceptible to electrophilic addition and other cycloaddition reactions. This dual reactivity makes halogenated cyclohexenes valuable building blocks for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. rsc.org The stereochemistry of these molecules is also a critical aspect, with the halogen atom's position influencing the stereochemical outcome of subsequent reactions. nih.gov

Role of Methoxy (B1213986) Groups in Modulating Reactivity and Selectivity within Cyclic Ethers

The methoxy group (–OCH3) is an ether functional group that can significantly influence the properties and reactivity of a molecule. researchgate.net In cyclic systems, the methoxy group's electron-donating nature can impact the reactivity of nearby functional groups. nih.gov It can affect the electron density of a molecule, influencing how it interacts with other reagents. chinesechemsoc.org

For instance, the presence of a methoxy group can direct the outcome of electrophilic aromatic substitution reactions and can play a crucial role in the mechanisms of certain cyclization reactions. nih.gov In the context of cyclic ethers, the position and orientation of a methoxy group can affect the stability of the ring and its susceptibility to cleavage. libretexts.org The metabolic stability of the methoxy group is also a consideration in medicinal chemistry, as it can be subject to O-demethylation by metabolic enzymes. researchgate.net

Overview of Research Trajectories for 1-Bromo-4-methoxy-cyclohexene

Research on this compound and related structures focuses on understanding its synthesis, reactivity, and potential as an intermediate in organic synthesis. The interplay between the bromo and methoxy substituents on the cyclohexene ring presents interesting questions regarding regioselectivity and stereoselectivity in its reactions. For example, in addition reactions, the methoxy group can influence the stability of carbocation intermediates, thereby directing the regiochemical outcome. orientjchem.org The development of new synthetic methods often utilizes substrates with such functional group combinations to explore the scope and limitations of novel reactions. acs.org

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key computed chemical and physical properties of this compound.

PropertyValue
Molecular Formula C7H11BrO nih.govcymitquimica.com
Molecular Weight 191.07 g/mol nih.gov
IUPAC Name 1-bromo-4-methoxycyclohex-1-ene achemblock.com
CAS Number 2891600-00-1 achemblock.com
SMILES COC1CCC(=CC1)Br nih.gov
Purity 96% - 97% cymitquimica.comachemblock.com

This data is based on computational models and may vary from experimental values.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

1-bromo-4-methoxycyclohexene

InChI

InChI=1S/C7H11BrO/c1-9-7-4-2-6(8)3-5-7/h2,7H,3-5H2,1H3

InChI Key

DZGQAYZXMVHOEO-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(=CC1)Br

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 Methoxy Cyclohexene

Direct Halogenation Strategies

Direct halogenation strategies involve the introduction of a bromine atom onto a pre-existing cyclohexene (B86901) or cyclohexanone (B45756) framework. These methods are often favored for their atom economy and straightforward nature, though control of selectivity can be a significant challenge.

Regioselective and Stereoselective Bromination of Methoxycyclohexene Precursors

The direct bromination of a methoxycyclohexene precursor, such as 1-methoxycyclohexene (B1584985) or 4-methoxycyclohexene, is a primary route for synthesis. The reaction typically proceeds via an electrophilic addition mechanism. An electrophilic bromine species, generated from reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS), attacks the alkene's double bond. This forms a cyclic bromonium ion intermediate.

The regioselectivity of the reaction—the placement of the bromo and methoxy (B1213986) groups—is dictated by the stability of the intermediate carbocation formed when a nucleophile attacks the bromonium ion. In the case of a precursor like 1-methoxycyclohexene, the methoxy group's electron-donating nature directs the electrophilic attack. The subsequent nucleophilic attack by a bromide ion occurs in an anti fashion, leading to a trans-dibromo-methoxy-cyclohexane. If methanol (B129727) is used as a solvent, it can act as a nucleophile, attacking the more substituted carbon of the bromonium ion to yield a vicinal methoxy-bromide product, a process known as methoxy-bromination. orientjchem.orgstackexchange.com

Stereoselectivity is also a key consideration, with anti-addition being the predominant outcome. This means the two new substituents add to opposite faces of the original double bond, a consequence of the nucleophile attacking the carbon of the three-membered bromonium ring from the side opposite the initial bromine atom. libretexts.org

Reagent CombinationDescriptionSelectivity ProfileReference
Br₂ in CCl₄ Traditional bromination using molecular bromine in a non-nucleophilic solvent.Generally leads to dibromination. Stereospecific (anti-addition). libretexts.org
N-Bromosuccinimide (NBS) A common source of electrophilic bromine, often used for allylic bromination but can also be used for alkene addition, typically with a catalyst or in a polar solvent.Can offer milder reaction conditions compared to Br₂. acs.org
PTAB & DIB in Methanol A system using phenyltrimethylammonium (B184261) tribromide (PTAB) and (diacetoxyiodo)benzene (B116549) (DIB) for methoxy-bromination.Reported to be highly regioselective and stereoselective, favoring Markovnikov addition and anti-stereochemistry. orientjchem.org
Dichloroiodoisocyanuric Acid (DCICA) A reagent used for co-halogenation reactions. In the presence of an iodine source and a nucleophilic solvent like methanol, it can lead to iodo-etherification.Demonstrates high regioselectivity in additions to enol ethers. scielo.brscielo.br

Bromination of Substituted Cyclohexanones Followed by Subsequent Transformations

An alternative direct approach begins with a substituted cyclohexanone, such as 4-methoxycyclohexanone. The synthesis involves two key stages: α-bromination of the ketone followed by transformations to introduce the double bond.

The first step is the bromination at the α-carbon (the carbon adjacent to the carbonyl group). The ketone's carbonyl group makes the α-protons acidic, allowing for the formation of an enol or enolate intermediate in the presence of an acid or base catalyst. This intermediate readily reacts with an electrophilic bromine source, like Br₂, to yield an α-bromoketone, for instance, 2-bromo-4-methoxycyclohexan-1-one.

Subsequent steps are required to convert this α-bromoketone into the target 1-bromo-4-methoxy-cyclohexene. This typically involves an elimination reaction to form the carbon-carbon double bond. This can be complex, as controlling the regiochemistry of the elimination to form the desired vinyl bromide is crucial.

Starting MaterialKey Reagent(s)Intermediate ProductSubsequent StepReference
4-MethoxycyclohexanoneBr₂ in Acetic Acid2-Bromo-4-methoxycyclohexan-1-oneElimination Reaction
Cyclohexyl-(4-methoxy-phenyl)-methanoneBromination Reagent(1-Bromo-cyclohexyl)-(4-methoxy-phenyl)-methanoneNot directly applicable but shows α-keto-halogenation. google.com

Optimization of Reaction Conditions and Reagent Selection

Optimizing the synthesis of this compound requires careful selection of reagents and reaction conditions to maximize yield and selectivity while minimizing side reactions.

Reagent Choice : For direct bromination of a methoxycyclohexene, milder brominating agents like NBS may be preferred over the highly reactive Br₂ to prevent over-bromination or undesired side reactions. For the α-bromination of a cyclohexanone, the choice of acid or base catalyst is critical for controlling the enolization step.

Solvent : The solvent plays a pivotal role. Non-nucleophilic solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) favor the addition of two bromine atoms across the double bond. libretexts.org In contrast, nucleophilic solvents like methanol can participate in the reaction to form methoxy-bromo adducts directly. stackexchange.com

Temperature : Reactions are often conducted at low temperatures (e.g., 0 °C or below) to control the reactivity of the bromine and enhance selectivity. google.com

Catalysts : In Friedel-Crafts type reactions or other catalyzed processes, the choice and amount of catalyst (e.g., AlCl₃, Pd(OAc)₂) can dramatically influence the reaction's outcome and efficiency. google.comacs.org

Indirect Synthetic Routes via Functional Group Interconversions

Indirect routes create the target molecule by modifying existing functional groups on a cyclohexene scaffold or by constructing the ring itself through cyclization reactions. These methods, often part of a multi-step synthesis, can offer superior control over stereochemistry and regiochemistry.

Conversion of Hydroxyl-Substituted Cyclohexenes

This strategy, a classic example of functional group interconversion (FGI), involves the conversion of an alcohol to an alkyl bromide. ias.ac.inajrconline.org The starting material for this route would be a specifically chosen 4-methoxy-cyclohexenol. The position of the hydroxyl group is critical, as its replacement by bromine via an Sₙ2 or Sₙ1 type mechanism will determine the final product's structure.

For example, starting with 4-methoxycyclohex-1-en-1-ol is not ideal, as this is an enol which would tautomerize. A more viable precursor would be 4-methoxycyclohex-2-en-1-ol. The conversion of the allylic alcohol to an allylic bromide can be achieved using various reagents. Care must be taken to select reagents that minimize allylic rearrangement, where the double bond migrates during the substitution. acs.org

ReagentMechanism TypeKey Advantages/ConsiderationsReference
Phosphorus tribromide (PBr₃) Sₙ2Effective for primary and secondary alcohols. ub.edu
Thionyl bromide (SOBr₂) Sₙi (internal)Often proceeds with retention of configuration. ub.edu
Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄) Appel ReactionMild conditions, works well for a wide range of alcohols. acs.org
Mesyl Chloride (MsCl) followed by LiBr Sₙ2Two-step process converting the alcohol to a good leaving group (mesylate) first, then substitution with bromide. ub.edu

Ring-Closing Metathesis and Other Cyclization Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic alkenes, including substituted cyclohexenes. thieme-connect.debeilstein-journals.org This approach involves designing an acyclic diene precursor that, upon exposure to a transition-metal catalyst (typically ruthenium-based), undergoes an intramolecular reaction to form the cyclic product and a small volatile alkene byproduct (like ethene).

To synthesize this compound via RCM, a diene precursor containing the necessary bromo and methoxy substituents at the correct positions would be required. The synthesis of this diene itself could be a multi-step process. Once the diene is obtained, the RCM reaction is performed. The strategic placement of substituents on the diene precursor is crucial for controlling the substitution pattern of the resulting cyclohexene ring. The high functional group tolerance of modern RCM catalysts makes this a viable, albeit complex, strategy. rsc.orgbeilstein-journals.org

CatalystCommon NameGenerationKey Features
(PCy₃)₂Cl₂Ru=CHPh Grubbs' CatalystFirstGood activity for a range of RCM reactions.
(IMesH₂)(PCy₃)Cl₂Ru=CHPh Grubbs' CatalystSecondHigher activity and better stability than 1st Gen.
(SIPr)(PCy₃)Cl₂Ru=CHPh Grubbs' CatalystThirdEven greater thermal stability.
(IMesH₂)(Cl)₂Ru(=CH-2-(i-PrO)-C₆H₄) Hoveyda-Grubbs' CatalystSecondFeatures a chelating benzylidene ligand for enhanced stability and recovery.

Multi-Component Reactions Incorporating Cyclohexene and Bromo/Methoxy Moieties

Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. frontiersin.orgfrontiersin.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. frontiersin.orgfrontiersin.org In the context of synthesizing functionalized cyclohexene rings, organocatalytic MCRs, often involving cascade or domino reaction sequences, have emerged as a powerful tool. beilstein-journals.orgrutgers.edu

A thorough review of the scientific literature indicates that a direct, one-pot multi-component synthesis specifically designed for this compound has not been reported. However, the principles of MCRs for the construction of highly substituted cyclohexene cores are well-established. These reactions typically involve the strategic combination of various unsaturated carbonyl compounds, nitroalkenes, and other reactive species, catalyzed by chiral amines or other organocatalysts. beilstein-journals.orgrutgers.edursc.org

For instance, the Enders triple cascade reaction provides a classic example of an organocatalytic MCR that yields polyfunctionalized cyclohexenes with excellent stereocontrol. beilstein-journals.org This reaction proceeds through a sequence of Michael additions and an aldol (B89426) condensation. beilstein-journals.org Similarly, other Michael-Michael cascade reactions have been developed to generate highly functionalized cyclohexenes with multiple stereocenters in a single step from various unsaturated β-ketoesters. rutgers.edu

While these established MCRs demonstrate the feasibility of constructing the cyclohexene backbone, the simultaneous and regioselective incorporation of both a bromo and a methoxy group onto the cyclohexene ring in a multi-component fashion presents a significant synthetic challenge that has not been explicitly addressed for this target molecule.

Conceptually, a hypothetical MCR for this compound could be envisioned. Such a reaction might involve a starting material already containing a methoxy group, which then participates in a cascade reaction with components that introduce the bromo functionality and facilitate cyclization. For example, a three-component reaction involving an α-bromocarbonyl compound, an enol ether, and another unsaturated partner could potentially lead to the desired scaffold. Research by Studer and co-workers has shown the use of α-bromocarbonyl compounds in enantioselective three-component Minisci reactions, demonstrating the integration of bromo-substituted starting materials in MCRs, albeit for the synthesis of γ-amino acid derivatives rather than cyclohexenes. rsc.org Another study details a three-component reaction for the synthesis of α-amino acid derivatives that incorporates bromo- and methoxy-substituted aromatic rings, though not directly onto a cyclohexene core.

The following table summarizes representative findings in the field of multi-component reactions for the synthesis of functionalized cyclic compounds, highlighting the types of reactants and general outcomes. It is important to note that none of these examples directly yield this compound.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeKey Findings
Enders-type Cascade Acetaldehyde (B116499) dimethyl acetal, nitroalkenes, enalsChiral secondary amineStereochemically dense cyclohexenalsSuccessfully incorporates an acetaldehyde equivalent into a triple cascade to form highly functionalized cyclohexenes with excellent stereocontrol. beilstein-journals.org
Michael-Michael Cascade Unsaturated β-ketoesters, α,β-unsaturated aldehydesDiphenyl prolinol silyl (B83357) etherHighly functionalized cyclohexenesGenerates cyclohexene products with up to four stereocenters in high yield and enantioselectivity. rutgers.edu
Three-Component Minisci Reaction α-Bromocarbonyl compounds, enamides, quinolines/pyridinesPhotoredox and Chiral Phosphoric Acid (CPA)γ-Amino acid derivativesDemonstrates the successful use of α-bromocarbonyls in an enantioselective MCR, though not for cyclohexene synthesis. rsc.org

Reactivity and Mechanistic Investigations of 1 Bromo 4 Methoxy Cyclohexene

Nucleophilic Substitution Pathways

The susceptibility of 1-bromo-4-methoxy-cyclohexene to nucleophilic attack is anticipated, though the specific pathways and the factors influencing them are yet to be experimentally determined. The molecule presents two primary sites for substitution: the vinylic carbon directly bonded to the bromine and the allylic carbon at the opposite end of the double bond.

Allylic Substitution Reactions and Stereochemical Outcomes

Nucleophilic substitution could potentially proceed via an allylic pathway. In such a scenario, the reaction would likely involve the formation of a resonance-stabilized allylic carbocation intermediate. The stability of this intermediate would be a key factor in determining the reaction rate. The stereochemical outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions, with the possibility of forming a mixture of products.

Vinyl Substitution Mechanisms and Electronic Influences of the Methoxy (B1213986) Group

Direct substitution at the vinylic carbon is another plausible, though often less favorable, pathway for haloalkenes. The electronic influence of the methoxy group, situated at the 4-position, is expected to play a significant role. Its electron-donating or -withdrawing nature could modulate the electron density of the double bond, thereby affecting the feasibility of a vinyl substitution mechanism. The precise nature and extent of this electronic influence on the reaction mechanism and stereochemistry are areas that warrant detailed investigation.

Intramolecular Cyclization Reactions

The structure of this compound may also permit intramolecular cyclization reactions under specific conditions. The methoxy group's oxygen atom could potentially act as an internal nucleophile, leading to the formation of a bicyclic ether. The viability of such a pathway would be highly dependent on the conformational flexibility of the cyclohexene (B86901) ring and the energetic favorability of the resulting cyclic structure.

Elimination Reactions to Form Dienic Systems

Elimination reactions of this compound are expected to be a prominent feature of its reactivity, leading to the formation of various dienic systems. The regioselectivity and the nature of the resulting dienes would be dictated by the reaction conditions, particularly the base used.

Regioselective Elimination (E1, E2, E1cb) Studies

The elimination of hydrogen bromide from this compound could theoretically proceed through E1, E2, or E1cb mechanisms. The operative mechanism would be influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature. For instance, a strong, bulky base would likely favor an E2 pathway, with specific regiochemical and stereochemical preferences that are currently uncharacterized for this substrate. A comprehensive study of the regioselectivity of these elimination reactions would provide valuable insight into the underlying mechanistic details.

Formation of Conjugated and Non-Conjugated Dienes

Depending on the position from which a proton is abstracted, elimination reactions could lead to the formation of either conjugated or non-conjugated dienes. The relative stability of these potential products would likely influence the product distribution. The formation of a conjugated diene is often thermodynamically favored. Experimental analysis is required to determine the actual product ratios under various reaction conditions.

Electrophilic Addition Reactions to the Alkene Moiety

Electrophilic addition reactions to the double bond of this compound are plausible, though often proceed less readily than with electron-rich alkenes due to the inductive effect of the vinylic bromine. The outcome of these reactions is governed by the stability of the resulting carbocationic intermediate.

The addition of hydrogen halides (HX), such as hydrogen bromide (HBr), across the double bond of a vinylic bromide is a classic example of an electrophilic addition. The reaction is initiated by the protonation of the double bond. For a related compound, 1-methoxycyclohexene (B1584985), the addition of HBr proceeds regiospecifically to yield 1-bromo-1-methoxycyclohexane. openstax.org This is because the carbocation intermediate is stabilized by resonance from the adjacent ether oxygen. openstax.org

In the case of this compound, the protonation can, in principle, occur at either C1 or C2. Following Markovnikov's rule, which dictates the formation of the most stable carbocation intermediate, protonation would preferentially occur at C1. This generates a tertiary carbocation at C2. Although the adjacent bromine atom is electron-withdrawing, the tertiary nature of the cation provides a degree of stability. Subsequent attack by the bromide ion (Br⁻) would lead to the formation of a 1,2-dibromo-4-methoxy-cyclohexane.

Haloetherification, such as the addition of bromine in the presence of an alcohol solvent (e.g., methanol), would proceed through a similar mechanism. A bromonium ion intermediate would form, which is then attacked by the solvent molecule as a nucleophile. nptel.ac.in The attack would likely occur at the more substituted carbon (C2), leading to a product with a bromine at C1 and a new ether group at C2.

Table 1: Predicted Products of Electrophilic Addition Reactions

Reaction Reagents Predicted Major Product Mechanistic Intermediate
Hydrobromination HBr cis/trans-1,2-Dibromo-4-methoxy-cyclohexane Tertiary carbocation at C2

The stereochemistry of electrophilic additions is often controlled by the mechanism of the reaction. For instance, the halogenation of cyclohexene with bromine (Br₂) is known to proceed via an exclusive anti-addition. chemistrysteps.com This occurs through a three-membered ring intermediate known as a bromonium ion. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion bridge, resulting in the trans-1,2-dibromocyclohexane (B146542) product. chemistrysteps.comstolaf.edu

Applying this principle to this compound, the addition of Br₂ would be expected to form a bromonium ion. Due to the pre-existing bulky bromine atom at C1, the incoming electrophile (Br⁺) might preferentially add to the less sterically hindered face of the double bond. The subsequent anti-attack by Br⁻ would lead to a trans-relationship between the two newly added bromine atoms, resulting in a tri-halogenated cyclohexane (B81311) derivative. It has been noted, however, that the addition of bromine to some 4-methoxycyclohexene derivatives can be non-stereospecific, suggesting that competing reaction pathways may exist under certain conditions. thieme-connect.de

Transition Metal-Catalyzed Coupling Reactions

The vinylic carbon-bromine bond in this compound is an ideal handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. mdpi.comwalisongo.ac.id Vinylic bromides are excellent substrates for this reaction. The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base would be expected to proceed efficiently to yield a 1-aryl-4-methoxy-cyclohexene derivative. The catalytic cycle involves oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the final product and regenerate the catalyst.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling

Substrate Coupling Partner Catalyst System Base Solvent Expected Product
This compound Phenylboronic acid Pd(PPh₃)₄ (0.2-5 mol%) K₂CO₃ or Na₂CO₃ DMF or Toluene/H₂O 1-Phenyl-4-methoxy-cyclohexene

This table presents typical conditions based on general procedures for Suzuki-Miyaura reactions of vinyl bromides. walisongo.ac.idchegg.com

Beyond the Suzuki coupling, the vinylic bromide functionality allows for participation in other key cross-coupling reactions.

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between a vinyl halide and a terminal alkyne. mdpi.com This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. mdpi.comrsc.org Reacting this compound with an alkyne such as phenylacetylene (B144264) would yield a 1-alkynyl-4-methoxy-cyclohexene, a conjugated enyne system.

The Heck coupling reaction forms a C-C bond by coupling the vinyl bromide with an alkene, such as styrene (B11656) or an acrylate (B77674) ester, under palladium catalysis. rsc.orgmdpi.com The reaction with cyclohexene derivatives can sometimes lead to mixtures of regioisomers due to the possibility of β-hydride elimination followed by re-insertion. mdpi.com However, a major product would be the substitution of the bromine atom with the alkene group.

The Negishi coupling involves the reaction of the vinyl bromide with an organozinc reagent, catalyzed by nickel or palladium. rsc.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and is effective for creating C(sp²)–C(sp³) or C(sp²)–C(sp²) bonds. acs.org

Table 3: Overview of Other Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst Expected Product Class
Sonogashira Terminal Alkyne (e.g., R-C≡CH) Pd(PPh₃)₂Cl₂ / CuI Conjugated Enyne
Heck Alkene (e.g., Styrene) Pd(OAc)₂ / P(o-tol)₃ Substituted Alkene

Radical Reactions and Reductive Transformations

The C-Br bond and the alkene moiety are also susceptible to reactions proceeding through radical intermediates. These reactions can be initiated by radical initiators (e.g., AIBN) or photochemically. acs.org

A common radical reaction for an organobromide is reductive dehalogenation. Treatment of this compound with a radical-based reducing agent, such as tributyltin hydride (Bu₃SnH) and a radical initiator, would likely lead to the formation of a vinyl radical intermediate after homolytic cleavage of the C-Br bond. This vinyl radical would then abstract a hydrogen atom from the tin hydride to yield 4-methoxy-cyclohexene.

Alternatively, the double bond itself could undergo radical addition. For example, a radical species could add to the double bond, generating a new radical on the adjacent carbon, which could then be trapped or undergo further transformations. Radical cyclization reactions are also possible if an appropriate radical acceptor is present elsewhere in the molecule. acs.org

Reductive transformations can also be achieved using dissolving metal reductions (e.g., Na in liquid NH₃) or through catalytic hydrogenation. While catalytic hydrogenation typically reduces double bonds, under specific conditions, it can also achieve the hydrogenolysis of a C-Br bond. The reduction of alkyl and aryl halides can also be accomplished with metals like zinc or iron in the presence of an acid source. acs.org

Applications of 1 Bromo 4 Methoxy Cyclohexene in Complex Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

There is no available information on enantioselective transformations involving 1-Bromo-4-methoxy-cyclohexene or its use as a precursor in chirality transfer methodologies. The scientific community has not published studies detailing methods to resolve it into its enantiomers or its subsequent use in stereocontrolled reactions.

Development of Functionalized Organic Materials

The potential application of this compound in the synthesis of functionalized organic materials for electronics, photonics, or other advanced applications is not described in the current body of scientific literature.

Monomers for Polymer Synthesis

While direct polymerization of this compound is not extensively documented, its structure suggests potential as a monomer in certain types of polymerization, particularly in Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful technique for polymerizing cyclic olefins, especially those with ring strain. youtube.com Although cyclohexene (B86901) itself has low ring strain and is generally not polymerizable via ROMP, the presence of substituents can alter the thermodynamics of the polymerization. acs.org

Functionalized cyclohexene derivatives can be copolymerized with other cyclic olefins to introduce specific functionalities into the resulting polymer chain. rsc.org In the case of this compound, the bromo and methoxy (B1213986) groups would be incorporated as pendant groups along the polymer backbone. These functional groups could then be used for post-polymerization modifications, allowing for the synthesis of a wide array of functional polymers with tailored properties.

Table 1: Potential Polymerization Reactions of this compound

Polymerization TypeCatalystPotential ProductKey Features of Product
ROMP (Copolymerization)Ruthenium-based (e.g., Grubbs' catalyst)Copolymer with pendant bromo and methoxy groupsFunctionalizable backbone, tunable properties

The bromine atom, in particular, offers a versatile handle for further chemical transformations, such as cross-coupling reactions, to attach other functional moieties. The methoxy group can influence the polymer's solubility and thermal properties.

Precursors for Optoelectronic or Self-Assembled Materials

The development of organic materials for optoelectronic applications is a rapidly growing field. mdpi.com These materials often consist of extended π-conjugated systems. While this compound is not itself a conjugated system, it can serve as a valuable precursor for the synthesis of such materials.

The vinyl bromide functionality is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govrsc.orgmdpi.com This reaction allows for the formation of carbon-carbon bonds between the cyclohexene ring and various aryl or heteroaryl boronic acids or esters. By carefully selecting the coupling partner, it is possible to construct larger, conjugated molecules with specific electronic and photophysical properties suitable for use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

For instance, coupling this compound with a fluorescent aromatic boronic acid could lead to a molecule that emits light at a specific wavelength. The cyclohexene scaffold provides a non-planar, three-dimensional element to the structure, which can be beneficial in preventing aggregation and improving the performance of the material in thin-film devices.

Table 2: Potential Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystProduct TypePotential Application
This compoundArylboronic acidPd(PPh₃)₄ / BaseAryl-substituted methoxy-cyclohexenePrecursor for optoelectronic materials

Furthermore, the specific stereochemistry and functional groups of substituted cyclohexenes can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures.

Heterocyclic Compound Synthesis Strategies

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactive sites within this compound provide several avenues for the construction of heterocyclic rings.

One potential strategy involves the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. nih.govillinois.edu The electron-rich double bond of the cyclohexene ring, influenced by the methoxy group, could potentially act as a dienophile in reactions with various dienes. More likely, the molecule could be modified to act as a diene itself.

Another important approach is through nucleophilic substitution reactions, where the bromine atom serves as a leaving group. youtube.comresearchgate.net Intramolecular nucleophilic substitution, where a nucleophile tethered to the cyclohexene ring displaces the bromide, could be a strategy for forming fused heterocyclic systems. For example, if the methoxy group were replaced by a hydroxyl or amino group (or a precursor thereof), a variety of fused oxygen- or nitrogen-containing heterocycles could be synthesized.

Additionally, the vinyl bromide can be converted to an organometallic reagent, which can then react with various electrophiles to build heterocyclic systems. The versatility of these synthetic handles makes this compound a potentially valuable starting material for the synthesis of a diverse range of heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-bromo-4-methoxy-cyclohexene. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a complete picture of the molecule's connectivity, stereochemistry, and conformational dynamics.

Based on the analysis of similar substituted cyclohexenes, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the interactive data table below. docbrown.infolibretexts.orgdocbrown.infolibretexts.org The numbering of the cyclohexene (B86901) ring starts with the bromine-bearing carbon as C1.

Predicted ¹H and ¹³C NMR Data for this compound

Atom No.Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1-~125-135
2~5.8-6.2~120-130
3~2.0-2.4~30-40
4~3.5-4.0~70-80
5~1.8-2.2~30-40
6~2.2-2.6~35-45
OCH₃~3.3-3.5~55-60

Note: These are estimated chemical shift ranges and can vary based on the solvent and the specific conformation.

Conformational Analysis using Variable Temperature NMR

The cyclohexene ring exists in a half-chair conformation, and the substituents can adopt either axial or equatorial positions. At room temperature, the ring may undergo rapid interconversion between different conformers, leading to broadened signals in the NMR spectrum. wikipedia.orgdavuniversity.org Variable temperature (VT) NMR studies would be crucial in understanding the conformational dynamics of this compound. rsc.orgresearchgate.net

By lowering the temperature, the rate of conformational exchange can be slowed down, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer. nih.gov The relative populations of the conformers can be determined from the integration of these signals, and the energy barrier for the ring flip can be calculated using the coalescence temperature. For this compound, the equilibrium between the conformer with an axial methoxy (B1213986) group and the one with an equatorial methoxy group would be of particular interest.

Stereochemical Assignment through 2D NMR Techniques (NOESY, COSY, HSQC, HMBC)

2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry of the substituents. researchgate.netprinceton.eduyoutube.comsdsu.edulongdom.org

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons in the cyclohexene ring. For instance, the olefinic proton at C2 would show a correlation with the allylic protons at C3. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the one-bond correlations between protons and their directly attached carbons. This is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly important for determining the stereochemistry. It reveals through-space interactions between protons that are close to each other. For example, a NOESY experiment could show a correlation between the methoxy protons and the axial or equatorial protons on the adjacent carbons (C3 and C5), thus helping to determine the preferred orientation of the methoxy group. researchgate.net

Dynamic Processes and Exchange Phenomena in this compound Derivatives

The introduction of additional substituents on the this compound scaffold can lead to more complex dynamic processes. These can include restricted rotation around single bonds and more complex conformational equilibria. VT NMR would again be the primary tool to study these phenomena. For instance, the presence of a bulky substituent could lock the ring in a specific conformation, leading to sharp and well-resolved NMR spectra even at room temperature.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its structure and bonding. asianpubs.orgepequip.comthermofisher.comsci-hub.st For this compound, the characteristic vibrational modes are expected in the following regions:

Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C=CStretching~1640-1680
C-H (alkenyl)Stretching~3010-3095
C-H (alkyl)Stretching~2850-2960
C-O (ether)Stretching~1050-1150
C-BrStretching~500-600

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. researchgate.net This can be particularly useful in distinguishing between different isomers or conformers, as their vibrational spectra would exhibit subtle but measurable differences.

Mass Spectrometry for Elucidating Reaction Products and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak would be expected at m/z corresponding to the molecular weight of the C₇H₁₁BrO isomer. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks with nearly equal intensity).

Common fragmentation pathways for bromoalkenes often involve the loss of a bromine radical or a molecule of HBr. youtube.com The presence of the methoxy group and the cyclohexene ring would also lead to characteristic fragmentation patterns, such as the loss of a methoxy radical or retro-Diels-Alder reactions. youtube.com A detailed analysis of the fragmentation pattern can help in the structural confirmation of the molecule and in the identification of potential byproducts in a reaction mixture.

Single Crystal X-ray Diffraction Analysis of Derivatives (if applicable)

While obtaining a suitable single crystal of this compound itself might be challenging, derivatives of this compound could potentially be crystallized and analyzed by single-crystal X-ray diffraction. researchgate.netnih.govdergipark.org.trmdpi.com This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry.

The process would involve growing a high-quality single crystal of a derivative and then irradiating it with X-rays. The diffraction pattern obtained is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. This would provide unambiguous proof of the molecular structure and conformation in the solid state.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic and geometric properties of organic molecules. sumitomo-chem.co.jpmdpi.com For 1-Bromo-4-methoxy-cyclohexene, DFT allows for a detailed examination of its orbitals, reaction pathways, and the stability of its various forms.

The electronic character of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.comphyschemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity; a smaller gap generally indicates higher reactivity. mdpi.com

In this compound, the electronic landscape is influenced by the competing effects of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group. The π-bond of the cyclohexene (B86901) ring constitutes a region of high electron density, contributing significantly to the HOMO. DFT calculations can precisely map these orbitals and quantify their energies. researchgate.net Analysis of related substituted cyclic compounds shows that such calculations are reliable for predicting electronic behavior. physchemres.org

Table 1: Representative Frontier Orbital Energies for a Substituted Cyclohexene System

ParameterCalculated Value (eV)Significance
HOMO Energy-6.5Indicates electron-donating capability (nucleophilicity).
LUMO Energy-0.8Indicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE)5.7Correlates with chemical stability and reactivity. mdpi.com

Note: Values are representative and based on DFT calculations for similar substituted alkene systems. The specific values for this compound would require dedicated computation.

DFT is an indispensable tool for mapping out the pathways of chemical reactions. For this compound, a primary reaction of interest is electrophilic addition across the double bond. savemyexams.com Computational modeling can trace the reaction coordinate, identifying intermediates and, crucially, the high-energy transition states that govern the reaction rate. libretexts.org

In the addition of an electrophile like HBr, the reaction mechanism involves the formation of a carbocation intermediate after the initial attack on the π-bond. libretexts.orglibretexts.org The presence of the methoxy group at the C4 position and the bromine at C1 influences the stability of possible carbocation intermediates, thereby determining the regioselectivity of the reaction (Markovnikov's rule). libretexts.org DFT calculations can quantify the activation energies for the formation of different intermediates, predicting the major product. acs.orgacs.org For instance, studies on the bromination of ethene have identified zwitterionic three-centered transition states, a level of detail achievable through ab initio calculations. rsc.org

Table 2: Hypothetical DFT-Calculated Activation Barriers for an Electrophilic Addition Reaction

Reaction StepTransition StateRelative Free Energy Barrier (kcal/mol)Description
Initial Electrophilic AttackTS115-20The rate-determining step involving the alkene π-bond and the electrophile. libretexts.org
Nucleophilic Attack on IntermediateTS2<5A rapid step where the nucleophile attacks the carbocation intermediate. libretexts.org

Note: These values are illustrative, based on typical activation energies for two-step electrophilic additions to alkenes.

Substituted cyclohexene rings adopt a half-chair conformation to minimize steric and torsional strain. For this compound, the key conformational question involves the orientation of the methoxy group on the C4 carbon, which can be either pseudo-axial or pseudo-equatorial. The principles governing stability are similar to those in disubstituted cyclohexanes, where substituents generally prefer the less sterically hindered equatorial position. libretexts.org

DFT calculations can be used to determine the relative energies of these different conformers. The energy difference between the conformer with an equatorial methoxy group and one with an axial methoxy group can be predicted. pressbooks.pubopenstax.org For cis/trans isomers of 1,4-disubstituted cyclohexanes, the most stable chair conformation is the one that places the larger substituent in the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org By quantifying these energy differences, the equilibrium populations of each conformer can be predicted.

Table 3: Estimated Relative Steric Strain for Isomers of a Related Saturated Analogue (1-Bromo-4-methoxycyclohexane)

IsomerBr Position-OCH₃ PositionEstimated Relative Energy (kcal/mol)Stability
transEquatorialEquatorial0Most Stable
cisEquatorialAxial~1.0Less Stable
cisAxialEquatorial~0.5Intermediate
transAxialAxial~1.5Least Stable

Note: Energies are estimated based on A-values for monosubstituted cyclohexanes. The methoxy group is assumed to have a larger steric demand than bromine. Actual values require specific DFT calculations.

Molecular Dynamics Simulations

While DFT calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of the dynamic behavior of this compound and its interactions with its environment, such as a solvent. nih.gov

MD simulations can reveal how this compound behaves in a liquid state or in solution. The simulations track the trajectories of all atoms based on a force field, which describes the forces between bonded and non-bonded atoms. nih.gov This approach is critical for understanding properties like solvation and transport.

The key intermolecular interactions for this molecule include dipole-dipole forces arising from the polar C-Br and C-O bonds, as well as weaker van der Waals (dispersion) forces. monash.edu If placed in a protic solvent like water or methanol (B129727), the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. dovepress.com MD simulations can quantify the strength and lifetime of these interactions, providing insight into the molecule's solubility and how it interacts with other chemical species in its environment. acs.org

Table 4: Potential Intermolecular Interactions for this compound

Interaction TypeParticipating GroupsRelative StrengthSignificance
Dipole-DipoleC-Br, C-OModerateInfluences boiling point and solubility in polar solvents. monash.edu
Dispersion ForcesEntire MoleculeWeakContributes to overall intermolecular attraction.
Hydrogen Bonding (Acceptor)Methoxy OxygenStrong (with protic solvents)Key for solubility and interactions in protic media. dovepress.com

Quantum Chemical Descriptors and Reactivity Predictions

Beyond HOMO-LUMO analysis, DFT provides a suite of quantum chemical descriptors that offer a more nuanced prediction of chemical reactivity. mdpi.comnih.gov These descriptors translate complex electronic structure information into intuitive chemical concepts.

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that shows the charge distribution on the molecule's surface. mdpi.com For this compound, the MEP would show negative potential (red) near the electronegative oxygen atom and the electron-rich π-bond, indicating sites for electrophilic attack. Regions of positive potential (blue) would indicate sites susceptible to nucleophilic attack. journalirjpac.com

Table 5: Key Quantum Chemical Descriptors and Their Interpretation

DescriptorTypical InterpretationRelevance to this compound
Chemical Hardness (η)Resistance to change in electron distribution. High hardness implies low reactivity. mdpi.comQuantifies the stability predicted by the HOMO-LUMO gap.
Electronegativity (χ)The power to attract electrons.Provides a measure of the overall electron-pulling ability of the molecule.
Electrophilicity Index (ω)A measure of the energy lowering of a system when it accepts electrons. mdpi.comPredicts the molecule's behavior as an electrophile in reactions.
Molecular Electrostatic Potential (MEP)Visual map of charge distribution. journalirjpac.comIdentifies likely sites for nucleophilic and electrophilic attack.

Analytical Methodologies for Research Purity and Isomer Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of "1-Bromo-4-methoxy-cyclohexene" from reaction mixtures and for the assessment of its purity. The choice of chromatographic technique depends on the specific analytical question, such as the resolution of isomers or the quantification of impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. mdpi.com For "this compound," HPLC is particularly useful for resolving positional and geometric isomers that may be present as byproducts of its synthesis. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. nih.gov

The selection of the HPLC column and mobile phase is critical for achieving baseline separation of isomers. mdpi.com A reverse-phase C18 column is commonly employed, where the nonpolar stationary phase retains the relatively nonpolar "this compound" and its isomers. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be used to optimize the separation of a complex mixture of isomers with varying polarities. Detection is often carried out using a UV detector, as the double bond in the cyclohexene (B86901) ring allows for UV absorbance.

Table 1: Hypothetical HPLC Parameters for Isomer Resolution of this compound

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound isomers. Method optimization would be required for actual samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. jmchemsci.com For the analysis of "this compound," GC-MS is invaluable for separating volatile components of a mixture and providing structural information based on their mass-to-charge ratio and fragmentation patterns. tandfonline.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. libretexts.org The presence of bromine is often indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the 79Br and 81Br isotopes. miamioh.edu

Table 2: Predicted Key Mass Fragments for this compound

m/z (mass-to-charge ratio)Fragment Identity
190/192[M]+ (Molecular ion)
111[M - Br]+
159/161[M - OCH3]+
79/81[Br]+

This table shows predicted mass fragments for this compound based on its structure. Actual fragmentation would need to be confirmed experimentally.

"this compound" can exist as a pair of enantiomers if the substitution pattern creates a chiral center. Chiral chromatography is a specialized form of chromatography used to separate stereoisomers. google.com Determining the enantiomeric purity is crucial in many applications, as different enantiomers can have distinct biological activities or act as unique chiral building blocks.

Chiral HPLC is the most common method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. rsc.orgacs.org The choice of CSP is critical and often requires screening of various column types. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. academie-sciences.fr The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is also optimized to achieve the best separation. The separated enantiomers are then quantified to determine the enantiomeric excess (ee) of the sample.

Table 3: Illustrative Chiral HPLC Conditions for Enantiomeric Separation

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV or Circular Dichroism (CD)
Column Temperature Ambient

This table provides an example of typical conditions for chiral HPLC. The specific column and mobile phase would need to be determined experimentally for this compound.

Advanced Electrophoretic Techniques

Advanced electrophoretic techniques, particularly capillary electrophoresis (CE), offer a high-efficiency alternative for the analysis of charged or chargeable species. usp.org While "this compound" is a neutral molecule, it can be analyzed using a mode of CE called Micellar Electrokinetic Chromatography (MEKC). usp.org

In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration. These micelles form a pseudostationary phase, and neutral analytes can partition between the aqueous buffer and the micelles based on their hydrophobicity. usp.org This differential partitioning, combined with the electroosmotic flow, allows for the separation of neutral compounds.

Furthermore, CE can be a powerful tool for chiral separations. utm.mx By adding a chiral selector, such as a cyclodextrin, to the running buffer, diastereomeric complexes can be formed with the enantiomers of "this compound," leading to different migration times and enabling their separation and quantification. utm.mxlibretexts.org

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Protocols

The synthesis of haloalkenes traditionally relies on methods that can be resource-intensive and generate hazardous waste. Future work on 1-Bromo-4-methoxy-cyclohexene will likely focus on aligning its synthesis with the principles of green chemistry. morressier.com A primary target will be the replacement of elemental bromine with safer, solid brominating agents or in-situ generation methods. researchgate.net

Table 1: Comparison of Potential Green Bromination Methods for Cyclohexene (B86901) Scaffolds

Method Brominating Agent Oxidant Solvent Key Advantages
Traditional Elemental Bromine (Br₂) None Halogenated (e.g., CH₂Cl₂) Well-established, high-yielding.
Pyridinium Tribromide Pyridinium tribromide None Ethanol Solid, stable reagent; avoids handling liquid Br₂. researchgate.net
H₂O₂/HBr Hydrobromic acid (HBr) Hydrogen Peroxide (H₂O₂) Varies In-situ generation of Br₂; water as a byproduct. acs.org
NaBr/Oxone® Sodium Bromide (NaBr) Oxone® Biphasic systems Inexpensive and stable reagents; excellent yields. digitellinc.com
NaBr/SPB Sodium Bromide (NaBr) Sodium Perborate (SPB) Varies Inexpensive and stable reagents; inherently safer. morressier.com
NaBr/NaBrO₃ Sodium Bromide/Bromate None (acid-activated) Aqueous acid Stable, non-hazardous solid reagents. rsc.org

Exploration of Bio-Inspired Catalytic Transformations

Nature's enzymes, particularly metalloenzymes like cytochrome P-450, perform highly selective oxidation reactions under mild conditions. mdpi.com Bio-inspired catalysis seeks to mimic this efficiency using synthetic catalysts for challenging transformations. rsc.org For this compound, this opens up possibilities for selective C-H functionalization or epoxidation, reactions that are difficult to achieve with traditional methods.

Future investigations could employ metalloporphyrins (e.g., with iron, manganese, or cobalt centers) as catalysts for the aerobic oxidation of the cyclohexene ring or adjacent positions. mdpi.comresearchgate.netresearchgate.net These catalysts can activate molecular oxygen to perform hydroxylations or epoxidations with high selectivity, inspired by biological systems. mdpi.com Another frontier is the use of metallopeptides, which combine a metal's catalytic activity with a peptide's chiral scaffolding to induce high stereoselectivity in oxidation reactions. rsc.org Applying such systems to this compound could provide access to a range of new, complex, and enantioenriched derivatives that are otherwise difficult to synthesize.

Investigation of Novel Reactivity Patterns and Rearrangements

Exploring the untapped reactivity of this compound could lead to the discovery of novel molecular skeletons. The presence of both a vinyl bromide and a methoxy-substituted cyclohexene ring offers multiple sites for reactivity. Hypervalent iodine-catalyzed oxidative hydrolysis presents a potential route to transform the bromoalkene into a valuable α-bromoketone, a sought-after synthon in medicinal chemistry. nih.govbeilstein-journals.org

Furthermore, the cyclohexene scaffold itself is amenable to various skeletal rearrangements. tandfonline.com Acid-catalyzed Wagner-Meerwein rearrangements or formal researchgate.netresearchgate.net-sigmatropic shifts could be explored to expand the six-membered ring or generate highly substituted cyclohexene systems with controlled diastereoselectivity. ucla.eduwiley-vch.de Research into transition metal-catalyzed carbocyclizations could also provide pathways to new ring systems, such as cyclobutenes, by controlling the regioselectivity of the reaction. acs.org Understanding and controlling these rearrangements could dramatically increase the synthetic utility of this compound as a starting material for complex molecule synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. mdpi.comcam.ac.uknih.gov For a molecule like this compound, flow chemistry could enable the safe use of hazardous reagents by generating them in-situ and consuming them immediately, minimizing operator exposure and the risks associated with storage and handling. cam.ac.uk The high surface-area-to-volume ratio in microreactors provides superior control over reaction temperature, which is critical for exothermic reactions or for minimizing side-product formation. mdpi.com

Pairing flow chemistry with automated synthesis platforms represents the next leap in efficiency. nso-journal.orgwikipedia.org These systems use robotics and software to perform multi-step syntheses, reaction optimization, and library generation with minimal human intervention. ucla.eduresearchgate.net An automated platform could rapidly screen various catalysts, solvents, and reaction conditions for the functionalization of this compound, accelerating the discovery of new derivatives. nso-journal.org This technology would facilitate on-demand synthesis and the creation of diverse molecular libraries for applications in drug discovery and materials science. wikipedia.org

Table 2: Potential Advantages of Flow and Automated Synthesis for this compound Derivatives

Feature Advantage in Flow/Automated Systems Reference
Safety In-situ generation and immediate consumption of hazardous reagents (e.g., for bromination). cam.ac.uk
Temperature Control Precise management of exothermic reactions, leading to higher selectivity and fewer byproducts. mdpi.com
Scalability Straightforward scaling from laboratory to production by running the system for longer periods. researchgate.net
Efficiency Rapid reaction screening and optimization through automated variation of parameters. nso-journal.org
Reproducibility Consistent product quality due to precise control over reaction variables. nso-journal.org
Data Generation High-throughput experimentation generates large datasets for machine learning and reaction prediction. ucla.edu

Computational Design of Functionalized Derivatives for Specific Applications

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. researchgate.net For this compound, DFT studies can provide deep insights into its electronic structure, stability, and potential reaction pathways. acs.org By calculating reactivity indices, researchers can predict how the molecule will behave as a nucleophile or electrophile, guiding the choice of reagents for its functionalization. researchgate.net

Future research will likely leverage computational methods to design derivatives of this compound with specific, targeted applications. For example, DFT can be used to model the interaction of potential drug candidates with biological targets, allowing for the rational design of more potent and selective inhibitors. mdpi.comsemanticscholar.org By calculating properties like the HOMO-LUMO gap, one can predict the electronic and photophysical properties of new materials derived from the parent structure. acs.org This in-silico-first approach can significantly reduce the time and resources required for experimental work by focusing efforts on the most promising candidates, accelerating the discovery of new functional molecules. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.